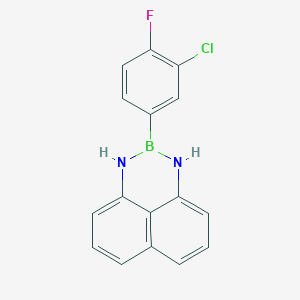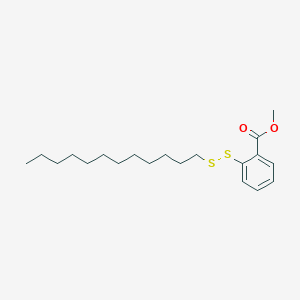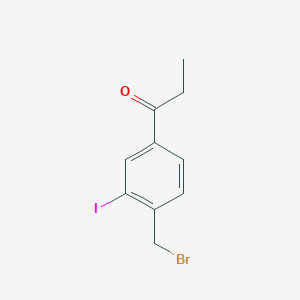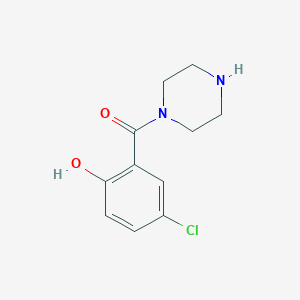
2-(4-Boronophenyl)-2-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Boronophenyl)-2-hydroxyacetic acid is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound features a boronic acid group attached to a phenyl ring, which is further connected to a hydroxyacetic acid moiety. The presence of the boronic acid group makes it a versatile intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Boronophenyl)-2-hydroxyacetic acid typically involves the reaction of 4-bromophenylacetic acid with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium as a catalyst and a boronic acid or boronate ester as the boron source . The reaction conditions generally include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted under reflux.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Boronophenyl)-2-hydroxyacetic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing functional groups.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate are typical in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include various substituted phenylacetic acids, phenols, and other boron-containing compounds.
Scientific Research Applications
2-(4-Boronophenyl)-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Medicine: Its derivatives are investigated for their antimicrobial and anticancer properties.
Industry: It is utilized in the production of polymers and materials with unique optoelectronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Boronophenyl)-2-hydroxyacetic acid largely depends on its ability to form stable complexes with various biomolecules. The boronic acid group can reversibly bind to diols and other nucleophiles, making it useful in drug delivery and as a molecular probe . In medicinal applications, it targets specific enzymes or receptors, thereby modulating biological pathways involved in disease processes.
Comparison with Similar Compounds
2-(4-Boronophenyl)quinoline-4-carboxylic acid: Used as a fluorescent probe for detecting dopamine.
4-Boronophenylalanine: Utilized in boron neutron capture therapy.
Phenylboronic acid: Commonly used in organic synthesis and as a building block for more complex boron-containing compounds.
Uniqueness: 2-(4-Boronophenyl)-2-hydroxyacetic acid stands out due to its dual functionality, combining the reactivity of a boronic acid with the versatility of a hydroxyacetic acid. This unique combination allows it to participate in a broader range of chemical reactions and applications compared to its analogs.
Properties
Molecular Formula |
C8H9BO5 |
|---|---|
Molecular Weight |
195.97 g/mol |
IUPAC Name |
2-(4-boronophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H9BO5/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4,7,10,13-14H,(H,11,12) |
InChI Key |
QGZBYEXATPGYJH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C(=O)O)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


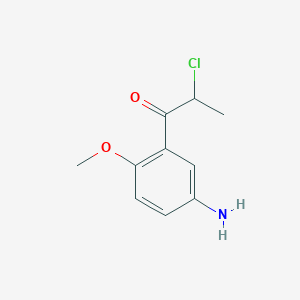
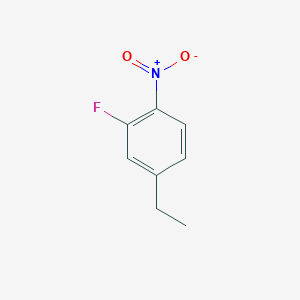

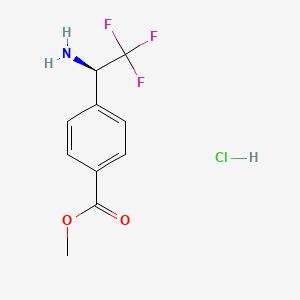
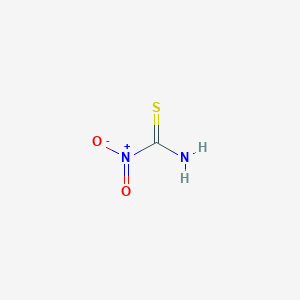

![5-O-tert-butyl 2-O-ethyl 3-bromo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2,5-dicarboxylate](/img/structure/B14057218.png)

